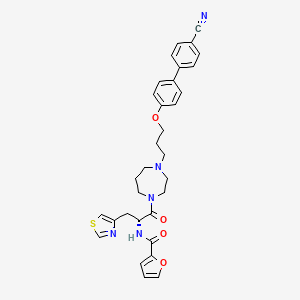
Azithromycin
Overview
Description
Azithromycin is a broad-spectrum macrolide antibiotic used to treat a variety of bacterial infections. It was discovered in the 1980s by the pharmaceutical company Pliva in Croatia and approved for medical use in 1988 . This compound is known for its long half-life and high tissue penetration, making it effective against respiratory, enteric, and genitourinary infections .
Scientific Research Applications
Azithromycin has a wide range of scientific research applications in chemistry, biology, medicine, and industry. It is used to treat bacterial infections, including respiratory, skin, and sexually transmitted infections . In recent years, this compound has been studied for its potential use in treating COVID-19, although more research is needed to confirm its efficacy . Additionally, this compound-loaded microemulsions have been developed for the treatment of bacterial skin infections, showing prolonged release and accumulation inside the skin .
Mechanism of Action
Azithromycin exerts its effects by binding to the 50S subunit of bacterial ribosomes, inhibiting transpeptidation, translocation, and chain elongation, ultimately leading to the inhibition of bacterial protein synthesis . This mechanism allows this compound to act against a wide range of microorganisms, including gram-positive and gram-negative bacteria .
Safety and Hazards
Azithromycin can cause abnormal changes in the electrical activity of the heart that may lead to a potentially fatal irregular heart rhythm . The FDA has released a safety communication regarding this . A safety data sheet by Pfizer provides detailed information on the hazards and safety measures associated with this compound .
Future Directions
Biochemical Analysis
Biochemical Properties
Azithromycin is part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring . This allows for the prevention of its metabolism . This compound is a weak substrate for CYP3A4, and is minimally metabolized by the enzyme .
Cellular Effects
This compound is known to have both antiviral and immunomodulatory effects . It interferes with receptor-mediated binding, viral lysosomal escape, intracellular cell-signaling pathways, and enhances type I and III interferon expression . It also disrupts immune and metabolic networks, including down-regulation of mucin production .
Molecular Mechanism
This compound works by decreasing the production of protein, thereby stopping bacterial growth . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This inhibits protein synthesis, which is essential for bacterial replication .
Temporal Effects in Laboratory Settings
This compound is used long term for the prevention of exacerbations of bronchiectasis and COPD . The usual dose is 250mg three times a week . It has been demonstrated to maintain this compound concentrations at sites of infection and continues to be effective for several days after administration has ceased .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For example, a single oral dose of 10 to 40 mg/kg provided tissue levels that were proportional to the dose in rats . Two- to 4-fold increases in tissue concentration were observed in rats after being dosed with 20 mg/kg for 7 days .
Metabolic Pathways
This compound is associated with a network of altered energy metabolism pathways and immune subsets, including T cells biased toward immunomodulatory and exhausted profiles . In vitro, this compound exposure inhibited T-cell cytotoxicity against tumor cells and impaired T-cell metabolism through glycolysis inhibition .
Transport and Distribution
This compound gains rapid and high concentration in a number of cells including polymorphonuclear leucocytes, monocytes, and macrophages . Extensive and rapid distribution from serum into the intracellular compartments is followed by rapid distribution to the tissues . Tissue concentrations exceed serum concentrations by up to 100-fold following a single this compound 500mg dose .
Subcellular Localization
This compound gains entry into cells by both passive and active transport due to its dibasic amphophilic character . It acts by inhibiting protein biosynthesis at the 50S ribosomal level . Intracellular penetration is greatest in the first 24 hours, but continues for up to 72 hours in human fibroblasts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azithromycin is synthesized from erythromycin A through a series of chemical reactions. The process involves the conversion of erythromycin A into its oxime, followed by Beckmann rearrangement to form the amino ether of erythromycin A. This intermediate is then reduced to 9-deoxo-9a-aza-9a-homoerythromycin, and finally, reductive N-methylation yields this compound .
Industrial Production Methods: Industrial production of this compound often involves hot-melt extrusion to prepare this compound amorphous solid dispersion. This method improves the solubility and taste-masking properties of the drug. The optimal extrusion parameters include a temperature of 150°C, a screw speed of 75 rpm, and a drug percentage of 25% .
Chemical Reactions Analysis
Types of Reactions: Azithromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, during oxidation, the bromine ion attaches to the lone pair electron of this compound, forming a yellow coupling product .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine ions for oxidation and various solvents and surfactants for nanoparticle preparation .
Major Products: The major products formed from these reactions include this compound nanoparticles and amorphous solid dispersions, which enhance the drug’s solubility and bioavailability .
Comparison with Similar Compounds
Azithromycin is structurally related to erythromycin and clarithromycin, both of which are also macrolide antibiotics. this compound has a 15-membered ring with a methyl-substituted nitrogen, which differentiates it from erythromycin’s 14-membered lactone ring . This structural difference gives this compound a longer half-life and better tissue penetration compared to erythromycin . Other similar compounds include clarithromycin and roxithromycin, which share similar mechanisms of action but differ in their pharmacokinetic properties .
Similar Compounds:
- Erythromycin
- Clarithromycin
- Roxithromycin
This compound’s unique structure and properties make it a valuable antibiotic with broad applications in medicine and research.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Azithromycin involves multiple steps including protection, coupling, and deprotection reactions. The key steps include the formation of the macrolide ring, the introduction of the nitrogen atom, and the addition of the sugar moiety.", "Starting Materials": [ "Erythromycin", "2-Amino-2-(hydroxymethyl)-1,3-propanediol", "Triethylamine", "Methanesulfonic acid", "Diethyl azodicarboxylate", "Benzyl alcohol", "Sodium borohydride", "Sodium hydroxide", "Methyl iodide", "Lithium aluminum hydride", "Acetic acid", "Succinic anhydride", "4-(Dimethylamino)pyridine", "2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl chloride", "Lithium hydroxide" ], "Reaction": [ "Protection of the 3'-OH group of erythromycin using 2-Amino-2-(hydroxymethyl)-1,3-propanediol and triethylamine", "Coupling of the protected erythromycin with aziridine in the presence of methanesulfonic acid", "Deprotection of the 3'-OH group using diethyl azodicarboxylate and benzyl alcohol", "Introduction of the nitrogen atom by reacting the intermediate with sodium borohydride and methyl iodide", "Formation of the macrolide ring by reacting the intermediate with lithium aluminum hydride and acetic acid", "Addition of the sugar moiety by reacting the intermediate with succinic anhydride and 4-(Dimethylamino)pyridine followed by 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl chloride and lithium hydroxide", "Final deprotection step to remove all the protecting groups using sodium hydroxide" ] } | |
CAS RN |
83905-01-5 |
Molecular Formula |
C38H72N2O12 |
Molecular Weight |
749.0 g/mol |
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21?,22+,23-,24-,25?,26?,27-,28?,29?,30+,31-,32?,33-,35?,36-,37?,38-/m1/s1 |
InChI Key |
MQTOSJVFKKJCRP-FHZDSTMTSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Appearance |
Solid powder |
Color/Form |
Amorphous solid |
melting_point |
113-115 °C White crystalline powder. mp: 126 °C. Optical rotation: -41.4 deg at 26 °C/D (c = 1 in CHCl3) /Azithromycin dihydrate/ |
Other CAS RN |
83905-01-5 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
117772-70-0 (dihydrate) 121470-24-4 (monohydrate) |
shelf_life |
>2 years if stored properly |
solubility |
soluble in ethanol and DSMO, minimally soluble in water 5.14e-01 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Azadose Azithromycin Azithromycin Dihydrate Azithromycin Monohydrate Azitrocin Azythromycin CP 62993 CP-62993 CP62993 Dihydrate, Azithromycin Goxal Monohydrate, Azithromycin Sumamed Toraseptol Ultreon Vinzam Zentavion Zithromax Zitromax |
vapor_pressure |
2.65X10-24 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



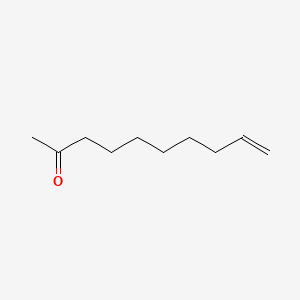
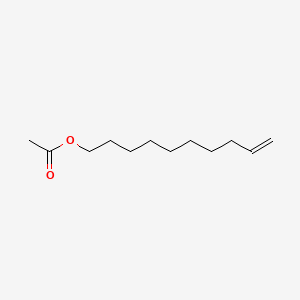
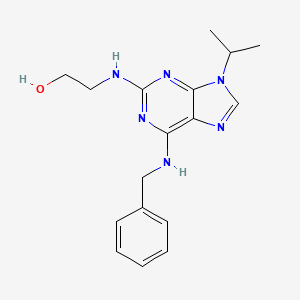
![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)
![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)
![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)
![4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione](/img/structure/B1666377.png)
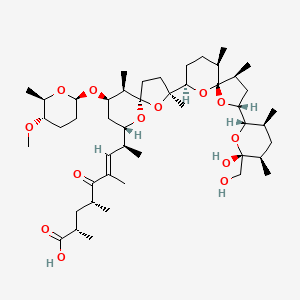
![(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol](/img/structure/B1666380.png)
![(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1666381.png)
![6-{2-[2-Methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropyl}naphthalene-2-carboximidamide](/img/structure/B1666384.png)
![N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B1666385.png)
